Leucokinin 2

Beschreibung

Eigenschaften

CAS-Nummer |

157623-03-5 |

|---|---|

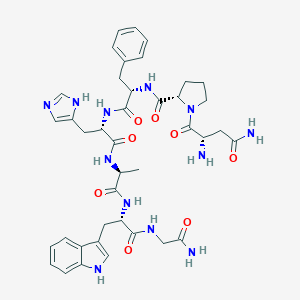

Molekularformel |

C40H50N12O8 |

Molekulargewicht |

826.9 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H50N12O8/c1-22(35(55)49-30(36(56)46-20-34(43)54)15-24-18-45-28-11-6-5-10-26(24)28)48-37(57)31(16-25-19-44-21-47-25)50-38(58)29(14-23-8-3-2-4-9-23)51-39(59)32-12-7-13-52(32)40(60)27(41)17-33(42)53/h2-6,8-11,18-19,21-22,27,29-32,45H,7,12-17,20,41H2,1H3,(H2,42,53)(H2,43,54)(H,44,47)(H,46,56)(H,48,57)(H,49,55)(H,50,58)(H,51,59)/t22-,27-,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

UNIMMWBGHPQJGU-ZGTZUYPNSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |

Sequenz |

NPFHAWG |

Synonyme |

leucokinin 2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation and Sleep Modulation

Leucokinin 2 has been extensively studied for its role in metabolic regulation and sleep modulation, particularly in Drosophila melanogaster (fruit flies). Research indicates that leucokinin neurons are essential for integrating sleep and metabolic states. A specific pair of leucokinin neurons in the lateral horn of the fly brain becomes active during starvation, suppressing sleep and modulating insulin-producing cells that influence both sleep and feeding behaviors. This relationship highlights the neuropeptide's role in responding to nutritional status, where increased activity during starvation contrasts with reduced activity when glucose is present .

Key Findings:

- Starvation-Induced Sleep Suppression: Leucokinin neurons are required for sleep suppression during starvation, facilitating energy conservation.

- Feeding State Modulation: The activity of leucokinin neurons changes with nutrient availability, indicating their role in metabolic homeostasis .

Behavioral Implications

The behavioral implications of LK2 extend beyond sleep regulation. Studies show that leucokinin influences feeding motivation and locomotor activity. For instance, both homozygous and heterozygous mutants for the LK gene exhibit decreased motivation to feed, while mutations in the leucokinin receptor (Lkr) lead to increased feeding motivation. This suggests that leucokinin signaling is crucial for maintaining appropriate feeding behaviors .

Behavioral Effects:

- Feeding Motivation: LK signaling impacts the proboscis extension reflex (PER), a measure of feeding motivation.

- Locomotor Activity: Mutants lacking functional LK show reduced locomotor activity compared to wild-type controls .

Pest Control Applications

Leucokinins have garnered attention for their potential applications in pest control. Given their rapid degradation by peptidases, researchers are developing stable analogs of insect leucokinins that can maintain bioactivity longer in agricultural settings. These analogs have shown promising results in reducing body weight gain in pests like Helicoverpa zea (corn earworm) and increasing mortality rates in aphids .

Potential Pest Control Strategies:

- Peptide Analogs: Modified leucokinins exhibit enhanced stability and efficacy against target pests.

- Integrated Pest Management: The use of leucokinin analogs could be integrated into pest management strategies to reduce reliance on traditional insecticides .

Physiological Functions Beyond Insects

While much of the research focuses on insects, leucokinins are also present in other invertebrates and may play similar roles in regulating physiological processes such as fluid secretion and hindgut motility. Understanding these functions could provide insights into broader applications across species .

Data Summary

Analyse Chemischer Reaktionen

Calcium-Dependent Signaling Pathways

Leucokinins activate G-protein-coupled receptors (GPCRs) linked to intracellular Ca²⁺ mobilization. In Aedes aegypti Malpighian tubules, leucokinin-VIII (a peptide in this family) triggers:

-

Inositol 1,4,5-trisphosphate (IP₃) production via phospholipase C-β (PLC-β), leading to Ca²⁺ release from intracellular stores .

-

Extracellular Ca²⁺ influx through nifedipine-sensitive Ca²⁺ channels, sustaining diuretic effects .

-

Electrophysiological changes :

Receptor Interactions and Mutagenesis

The leucokinin receptor (LKR) is critical for signal transduction:

-

Key residues : A conserved tryptophan residue in transmembrane helix 4 is essential for receptor trafficking to the plasma membrane. Substitution with non-aromatic residues (e.g., leucine) disrupts function and reduces membrane expression .

-

Ligand specificity : In Tribolium castaneum, diuretic hormones DH37 and DH47 bind Urn8R (a homolog) with EC₅₀ values of 3.8×10⁻⁷ M and 3.4×10⁻⁷ M, respectively .

Functional Co-Expression and Pathways

Leucokinin neurons interact with other neuropeptides and receptors:

Pharmacological Modulation

-

Thapsigargin (intracellular Ca²⁺ store disruptor) mimics leucokinin effects, reducing Rₜ by 60% .

-

Nifedipine (Ca²⁺ channel blocker) reverses leucokinin-induced transepithelial changes .

-

Barium (Ba²⁺) blocks basolateral K⁺ channels but does not inhibit leucokinin’s Ca²⁺-mediated effects .

Behavioral and Metabolic Roles

Leucokinin pathways regulate feeding and osmoregulation:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Other Leucokinins

Leucokinin 2 exhibits both conserved and divergent features compared to other leucokinins. Below is a comparative analysis of key leucokinins across species:

Key Findings :

- Potency Differences : Aedes LK2 is less potent than LK1 in depolarizing Malpighian tubules but shares structural similarity with LK3, which primarily drives fluid secretion .

- Species-Specific Roles : In Drosophila, Drosokinin (a leucokinin) enhances cardiac contractility at 10⁻⁷ M, a function absent in Leucophaea maderae (cockroach), highlighting tissue-specific receptor distribution .

- Evolutionary Divergence : Leucokinins in mollusks (e.g., Lymnaea) have shorter sequences and distinct roles in feeding regulation, suggesting lineage-specific functional adaptations .

Comparison with Tachykinins

Tachykinins are another neuropeptide family with overlapping structural motifs but broader phylogenetic distribution.

Key Insights :

Comparison with Capa and ITP Peptides

Capa and ion transport peptide (ITP) are neuropeptides with overlapping roles in osmoregulation but distinct mechanisms.

Functional Overlap and Divergence :

- Leucokinin vs. Capa : While leucokinins promote diuresis, Capa peptides counteract this by reducing fluid secretion, creating a balance in osmoregulation .

- Leucokinin vs. ITP : ITP’s anti-diuretic function is evolutionarily conserved and regulated by circadian rhythms, whereas leucokinins directly modulate ion transport in renal tissues .

Receptor Interactions and Signaling Pathways

This compound signals through GPCRs, with species-specific receptor coupling:

- Aedes aegypti : LK2 binds to a GPCR in Malpighian tubules, triggering Ca²⁺ influx and fluid secretion .

- Drosophila melanogaster: The leucokinin receptor (Lkr) is expressed in stellate cells and gonads, with an EC₅₀ of 4 × 10⁻¹¹ M for Drosokinin . Receptor knockdown disrupts sleep-metabolism integration, linking LK signaling to behavioral regulation .

Comparative Receptor Activation :

- Substitution of key residues (e.g., tryptophan) in leucokinin receptors abolishes signaling, a defect also observed in related GPCRs like AKH and corazonin receptors .

Species-Specific Variations and Evolutionary Insights

- Functional Loss in Coleoptera : Leucokinin and its receptor are absent in certain beetles (e.g., Sitophilus oryzae), suggesting independent gene losses during evolution .

Vorbereitungsmethoden

Cloning and Vector Design

The gene encoding Leucokinin 2 is cloned into expression vectors under the control of inducible promoters. In Drosophila melanogaster, the precursor gene (CG13480) is inserted into plasmids such as pET-28a(+) or pGEX-4T-1 for bacterial expression. These vectors include tags (e.g., His-tag, GST) to facilitate purification. Codon optimization is critical for efficient translation in host systems like Escherichia coli or Pichia pastoris.

Host Cell Expression

E. coli BL21(DE3) is widely used due to its high yield and scalability. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) triggers expression, often resulting in inclusion bodies. Soluble expression requires optimized conditions, including lower temperatures (18–25°C) and molecular chaperones. Yeast systems, such as P. pastoris, offer eukaryotic post-translational modifications but with lower yields.

Purification Techniques

Affinity chromatography (Ni-NTA for His-tagged proteins) isolates the fusion protein, followed by enzymatic cleavage (e.g., thrombin or TEV protease) to release this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) achieves final purification, with purity >95% confirmed by mass spectrometry (MS).

Table 1: Recombinant Synthesis Parameters

| Parameter | Details | Source |

|---|---|---|

| Host System | E. coli BL21(DE3), P. pastoris | |

| Vector | pET-28a(+), pGEX-4T-1 | |

| Induction | 0.5 mM IPTG, 18–25°C, 16–20 hrs | |

| Yield | 10–15 mg/L culture | |

| Purity | >95% (RP-HPLC) |

Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS)

SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the gold standard. The linear sequence of this compound (pGlu-Ala-Phe-Ser-Trp-Gly-NH2) is assembled on Wang or Rink amide resin. Coupling reagents such as HBTU/HOBt ensure efficient amino acid activation, with double couplings for sterically hindered residues.

Post-Synthetic Modifications

To enhance stability, analogs are synthesized via side-chain modifications or D-amino acid substitutions. For example, replacing L-Ser with D-Ser reduces peptidase degradation. Global deprotection with trifluoroacetic acid (TFA) and cleavage from the resin yield the crude peptide, which is purified via RP-HPLC.

Table 2: SPPS Protocol Overview

| Step | Details | Source |

|---|---|---|

| Resin | Rink amide MBHA (0.6 mmol/g) | |

| Coupling Reagents | HBTU/HOBt, DIEA in DMF | |

| Deprotection | 20% piperidine in DMF | |

| Cleavage | TFA:thioanisole:H2O (95:3:2), 2 hrs | |

| Purity | >98% (analytical HPLC) |

Comparative Analysis of Methods

| Parameter | Recombinant Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | High (mg–g scale) | Moderate (µg–mg scale) |

| Cost | Lower for large batches | Higher for complex peptides |

| Modifications | Limited to natural residues | Flexible (D-amino acids, labels) |

| Time | 5–7 days | 3–5 days |

| Applications | Functional studies, bulk use | Analog development, research |

Recombinant methods excel in scalability but lack flexibility for non-canonical modifications. SPPS enables precise customization but faces challenges in racemization and cost.

Quality Control and Characterization

Q & A

Basic Research Questions

Q. What functional roles does Leucokinin 2 (LK2) play in metabolic regulation, and how are these roles experimentally validated?

- Methodology : LK2's involvement in metabolic processes, such as sleep regulation under starvation, is studied using Drosophila melanogaster models. Key approaches include:

- Genetic knockdown : RNA interference (RNAi) targeting LK2 or its receptor (Lkr) in specific neurons (e.g., insulin-producing cells) to observe sleep suppression deficits during starvation .

- Behavioral assays : Monitoring sleep patterns with the Drosophila Activity Monitor System (DAMS) under fed vs. starved conditions. Data are analyzed using two-way ANOVA to assess interactions between feeding state and genetic manipulation .

- Immunohistochemistry (IHC) : Validating neuronal expression of LK2 using markers like Lk-GAL4>CD8::GFP and neuropil markers (e.g., nc82) .

Q. What experimental models and techniques are used to identify LK2-expressing neurons and their connectivity?

- Methodology :

- GAL4/UAS system : Tissue-specific expression of fluorescent reporters (e.g., mCD8::GFP) driven by LK2 promoter sequences (e.g., Lk-GAL4) to map neuronal circuits .

- Calcium imaging : Monitoring neuronal activity in real time using GCaMP6m, a genetically encoded calcium indicator, to assess LK2 neuron activation during metabolic stress .

- Laser ablation : Selectively disrupting LK2 neurons to evaluate their necessity in sleep-metabolism integration .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on LK2 receptor (Lkr) knockdown effects across different neuronal populations?

- Methodology : Contradictions (e.g., sleep suppression in one neuron type but not another) are addressed by:

- Validating RNAi specificity : Using multiple RNAi lines (e.g., AMPKα-RNAi vs. luciferase-RNAi controls) and including dicer-2 (dcr2) to enhance RNAi efficiency .

- Context-dependent analysis : Comparing results across feeding states (fed vs. starved) and genetic backgrounds (e.g., Lkc275 mutants vs. wild-type controls) .

- Pathway cross-talk analysis : Investigating interactions between LK2 signaling and other nutrient-sensing pathways (e.g., AMPK, mTOR) via co-knockdown experiments .

Q. What advanced methodologies are employed to study LK2's role in circadian rhythms and sleep-wake cycles?

- Methodology :

- Circadian locomotor assays : Tracking activity under light-dark cycles and constant darkness to assess LK2's influence on circadian output .

- Temporal-specific knockdown : Using inducible GAL4 systems (e.g., tub-GAL80ts) to restrict LK2 manipulation to specific Zeitgeber times (ZT) .

- Neural circuit mapping : Combining transsynaptic tracing (e.g., TNT toxin) with LK2 neuron ablation to identify downstream targets (e.g., dorsal fan-shaped body neurons) .

Q. How do researchers validate the physiological relevance of LK2 in fluid secretion and ion transport across species?

- Methodology :

- Malpighian tubule assays : Measuring fluid secretion rates in insects (e.g., Aedes aegypti) exposed to synthetic LK2 peptides .

- Electrophysiology : Using voltage-clamp techniques to quantify LK2-induced changes in transepithelial chloride conductance .

- Cross-species homology studies : Comparing LK2 receptor sequences (e.g., Lkr in Drosophila vs. neuromedin U receptors in mammals) to infer conserved functions .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in LK2 studies?

- Guidelines :

- Detailed protocols : Include step-by-step methods for genetic crosses, RNAi validation, and statistical tests (e.g., two-way ANOVA with post-hoc Dunnett’s test) .

- Data transparency : Submit raw sleep/activity datasets and imaging files as supplementary materials, adhering to journal requirements for reproducibility .

- Negative controls : Use isogenic host strains (e.g., Vienna Drosophila Resource Center RNAi controls) and inactive toxin variants (e.g., impTNT) to rule off-target effects .

Q. What strategies mitigate confounding variables in LK2 behavioral studies?

- Strategies :

- Environmental standardization : Control humidity, temperature, and light cycles during DAMS experiments to minimize external noise .

- Blinded analysis : Ensure researchers are blinded to genetic conditions during data collection and scoring .

- Power analysis : Pre-determine sample sizes (e.g., n ≥ 30 flies per condition) to ensure statistical robustness .

Data Interpretation Challenges

Q. How can conflicting results on LK2's myotropic effects (e.g., hindgut vs. midgut activity) be resolved?

- Approach :

- Tissue-specific assays : Compare LK2-induced contractions in isolated hindgut vs. midgut preparations using force transducers .

- Receptor localization : Use anti-Lkr antibodies or Lkr-GFP reporters to confirm receptor expression differences between tissues .

- Dose-response curves : Test LK2 concentrations across a gradient (e.g., 1 nM–1 µM) to identify tissue-specific sensitivity thresholds .

Ethical and Reporting Standards

Q. What ethical considerations apply to LK2 research involving genetic modifications?

- Standards :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.